(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Overview
Description
Paricalcitol Intermediate CD is an intermediate of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.
Scientific Research Applications
Antibacterial Applications
One significant application of compounds structurally similar to the specified chemical is their selective antibacterial action against Helicobacter pylori, a pathogen linked with gastric cancer. Indene compounds derived from vitamin D, which share structural similarities with the chemical , have demonstrated extremely selective bactericidal effects against H. pylori, offering potential as new antibacterial substances against drug-resistant strains of this pathogen (Wanibuchi et al., 2018).
Stereochemistry and Bonding in Organometallic Compounds
Research on compounds like (1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one contributes to the understanding of stereochemistry and bonding in organometallic compounds. Studies involving indenyl phenols and their titanium derivatives provide insights into the torsion angles and stereochemical configurations crucial in organometallic chemistry, which can be applicable in various synthetic routes (Turner et al., 2003).
Synthesis of Complex Organic Molecules
These compounds are also pivotal in the synthesis of complex organic molecules. For instance, research on similar bicyclic compounds has led to the highly stereocontrolled synthesis of (-)-kanshone A, a nardosinane sesquiterpene. This exemplifies the role of such compounds in facilitating the synthesis of complex organic structures, which can be of pharmaceutical or industrial significance (Kato et al., 1993).
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3/b12-11+/t16-,17+,18-,19+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKEUQQJKRJKM-LRFJHULBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O[Si](C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104406 | |
Record name | 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101104406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95716-69-1 | |
Record name | 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95716-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101104406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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